3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)-2,2-difluoropropanoic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a difluoropropanoic acid moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Incorporation of the Difluoropropanoic Acid Moiety: The difluoropropanoic acid moiety can be introduced through a nucleophilic substitution reaction using a suitable difluorinated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoropropanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the difluoropropanoic acid moiety enhances its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid: This compound shares the pyrrolidine and Boc protecting group but differs in the presence of a prop-2-ynoic acid moiety.
N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure, this compound lacks the difluoropropanoic acid moiety.
Uniqueness
The uniqueness of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the difluoropropanoic acid moiety enhances its potential for specific interactions with biological targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H19F2NO4 |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(7-15)6-12(13,14)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
KKTXQOKWJBFGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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